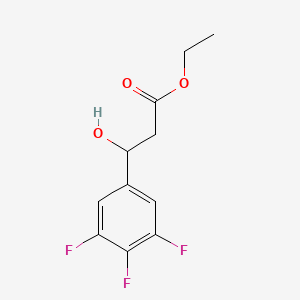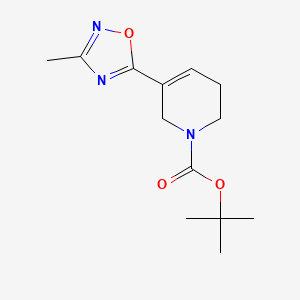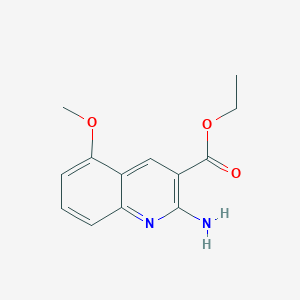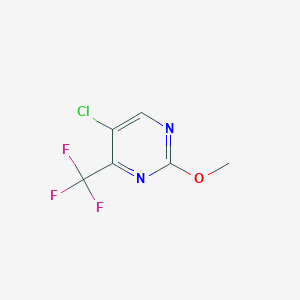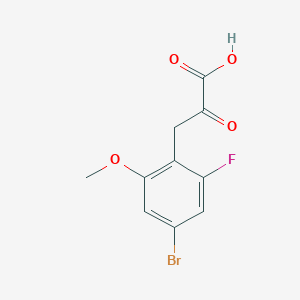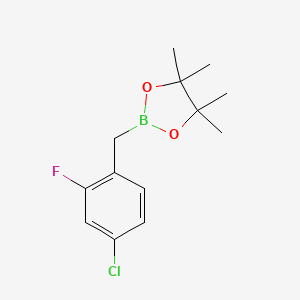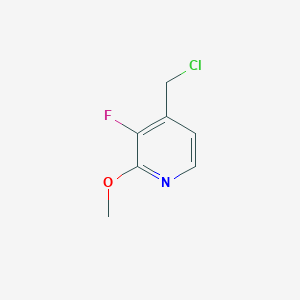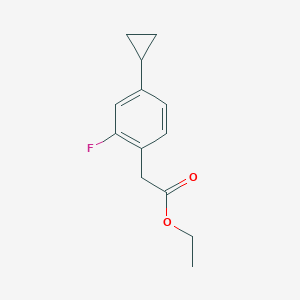
Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate is an organic compound that belongs to the class of esters It features a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-Cyclopropyl-2-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(4-Cyclopropyl-2-fluorophenyl)acetic acid+EthanolH2SO4Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Hydrolysis: 2-(4-Cyclopropyl-2-fluorophenyl)acetic acid and ethanol.
Reduction: 2-(4-Cyclopropyl-2-fluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs that target specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate depends on its application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-Fluorophenyl)acetate
- Ethyl 2-(4-Cyclopropylphenyl)acetate
- Ethyl 2-(4-Chlorophenyl)acetate
Uniqueness
Ethyl 2-(4-Cyclopropyl-2-fluorophenyl)acetate is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination of structural features can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15FO2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
ethyl 2-(4-cyclopropyl-2-fluorophenyl)acetate |
InChI |
InChI=1S/C13H15FO2/c1-2-16-13(15)8-11-6-5-10(7-12(11)14)9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
Clé InChI |
ZTCFIUSIOXNFDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(C=C1)C2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


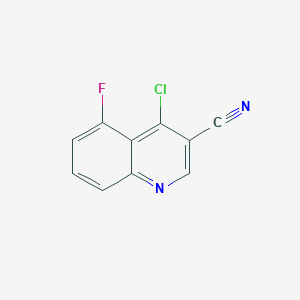
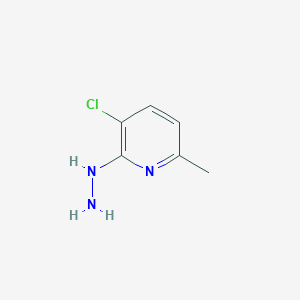
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
